molecular formula C20H28O3 B15129360 11-Hydroxy-sugiol

11-Hydroxy-sugiol

Cat. No.: B15129360
M. Wt: 316.4 g/mol
InChI Key: GDLRDIDXYBIPFY-UHFFFAOYSA-N
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Description

11-Hydroxy-sugiol is a phenolic abietane diterpenoid compound with the chemical formula C20H28O3 and a molecular weight of 316.43 g/mol . It is a derivative of sugiol, characterized by the presence of a hydroxyl group at the 11th position. This compound is primarily found in certain species of the Salvia genus, such as Salvia miltiorrhiza and Salvia grandifolia . It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-sugiol typically involves the hydroxylation of sugiol. One common method includes the use of cytochrome P450 enzymes, specifically CYP76AH3 , which catalyzes the hydroxylation of sugiol at the 11th position . The reaction conditions often involve the use of appropriate cofactors and a controlled environment to ensure the specificity and efficiency of the hydroxylation process.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for the biosynthesis of this compound. This method offers a sustainable and scalable approach to producing this compound, reducing the reliance on plant extraction .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxy-sugiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include and .

    Reducing Agents: Reducing agents such as and are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products:

Mechanism of Action

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one

InChI

InChI=1S/C20H28O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9,11,15,22-23H,6-8,10H2,1-5H3

InChI Key

GDLRDIDXYBIPFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O)O

Origin of Product

United States

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